N-tert-Butyloxycarbonylamino KU-0058948

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Proteomics Research

N-tert-Butyloxycarbonylamino KU-0058948: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to investigate protein interactions and modifications, aiding in the understanding of cellular processes at the molecular level .

Cancer Therapeutics

As a PARP modulator, this compound has potential applications in cancer therapy. PARP inhibitors are a class of drugs that can be used to treat cancers with certain genetic mutations. They work by exploiting the DNA repair pathway deficiencies in cancer cells, leading to cell death .

Urogenital Diseases

Research indicates that N-tert-Butyloxycarbonylamino KU-0058948 may have therapeutic applications in treating urogenital diseases. This includes conditions such as prostate cancer, where modulation of the PTEN pathway can be crucial for the development of effective treatments .

Genomic Stability Research

The compound’s role as a PARP inhibitor also makes it valuable for studying genomic stability. PARP enzymes play a significant role in DNA repair, and their inhibition can lead to insights into the mechanisms that maintain genomic integrity .

Drug Resistance Studies

In cancer research, understanding and overcoming drug resistance is criticalN-tert-Butyloxycarbonylamino KU-0058948 can be used to study the response of cancer cells to chemotherapy, particularly in genetically defined subsets of cancers like pancreatic cancer .

Personalized Medicine

The compound is instrumental in the development of personalized medicine approaches. By correlating chemosensitivity with specific genetic profiles, researchers can tailor treatments to individual genetic makeups, potentially improving therapeutic outcomes .

Wirkmechanismus

Target of Action

N-tert-Butyloxycarbonylamino KU-0058948 primarily targets TEP1, PTEN, and PARP . These targets play crucial roles in various cellular processes. TEP1 and PTEN are involved in cell growth and survival, while PARP is a key player in DNA repair.

Mode of Action

This compound acts as an inhibitor for its targets. It is a TEP1 and PTEN inhibitor as well as a PARP inhibitor . By inhibiting these targets, the compound interferes with their normal functions, leading to changes in cellular processes.

Result of Action

The molecular and cellular effects of N-tert-Butyloxycarbonylamino KU-0058948’s action are largely determined by its inhibitory effects on its targets. By inhibiting TEP1, PTEN, and PARP, the compound can disrupt normal cellular processes, potentially leading to cell death. This makes it a potential candidate for cancer treatment .

Eigenschaften

IUPAC Name |

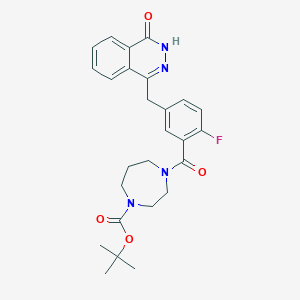

tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN4O4/c1-26(2,3)35-25(34)31-12-6-11-30(13-14-31)24(33)20-15-17(9-10-21(20)27)16-22-18-7-4-5-8-19(18)23(32)29-28-22/h4-5,7-10,15H,6,11-14,16H2,1-3H3,(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMHNPLCMDJBSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butyloxycarbonylamino KU-0058948 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)

![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)

![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)